molecular formula C47H65N11O7 B1678909 PMX-53 CAS No. 219639-75-5

PMX-53

Numéro de catalogue B1678909
Numéro CAS: 219639-75-5
Poids moléculaire: 896.1 g/mol
Clé InChI: YOKBGCTZYPOSQM-HPSWDUTRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PMX-53 is a dual C5aR(CD88) antagonist and Mas-related gene 2 (MrgX2) agonist. this compound inhibits C5a-induced hypernociception in rats, inhibits lung metastasis in a mouse breast cancer model and reduces atherosclerotic lesions in a mouse model of atherosclerosis.

Applications De Recherche Scientifique

Inhibition de C5aR dans les maladies inflammatoires

PMX-53 a été largement étudié pour son rôle dans l'inhibition du récepteur C5a, qui est impliqué dans de nombreuses maladies inflammatoires. En bloquant C5aR, this compound peut potentiellement réduire l'inflammation et ses symptômes associés. Ceci a des implications significatives pour des affections telles que la polyarthrite rhumatoïde, où l'inflammation joue un rôle central .

Traitement de la stéatohépatite non alcoolique (NASH)

La recherche a montré que this compound peut atténuer l'inflammation et la fibrose du foie dans un modèle murin de NASH en régulant la signalisation TLR4 et la polarisation des macrophages. Cela suggère que this compound pourrait être un agent thérapeutique potentiel pour le traitement de la NASH, une affection avec des options de traitement limitées .

Développement de médicaments pour le carcinome hépatocellulaire (HCC)

Compte tenu du rôle de this compound dans la réduction de la stéatose hépatique et de la fibrose, il peut également contribuer à la prévention ou au traitement du HCC, qui peut résulter d'affections hépatiques chroniques comme la NASH .

Modulation de la réponse immunitaire

La capacité de this compound à moduler la réponse immunitaire en ciblant l'axe C5a-C5aR1 peut être exploitée pour développer des médicaments capables de contrôler plus précisément les dommages immunitaires, en particulier dans les maladies auto-immunes .

Conception d'antagonistes améliorés de C5aR

Le modèle structurel du complexe C5aR : PMX53 développé par des études computationnelles fournit des informations sur le mécanisme d'action de this compound. Ces connaissances peuvent être utilisées pour concevoir des antagonistes de C5aR améliorés avec une efficacité accrue et des effets secondaires réduits .

Compréhension de l'activation et de la fonction du complément

This compound sert d'outil pour étudier le système du complément à un niveau atomique. En comprenant comment this compound inhibe C5aR, les chercheurs peuvent obtenir des informations plus approfondies sur le mécanisme d'activation du complément et son rôle dans la réponse immunitaire .

Exploration des modèles structurels ligand-GPCR

Le cadre computationnel utilisé pour développer des modèles structurels pour le complexe C5aR : PMX53 peut être appliqué à d'autres récepteurs couplés aux protéines G (GPCR), ce qui contribue au développement de modèles structurels ligand-GPCR dans les environnements membranaires .

Traitement potentiel pour d'autres affections inflammatoires

Le mécanisme d'action de this compound suggère qu'il pourrait être efficace pour traiter une variété d'autres affections inflammatoires au-delà de celles déjà mentionnées, en interférant avec les voies qui conduisent à l'inflammation .

Mécanisme D'action

Target of Action

PMX-53, also known as AcF-[OP(D-Cha)WR], is a synthetic peptidic compound that primarily targets the complement C5a receptor (CD88) . This receptor is a key component of the innate immune response and plays a critical role in inflammation and defense against common pathogens . This compound also acts as a low-affinity agonist for MrgX2 , stimulating MrgX2-mediated mast cell degranulation .

Mode of Action

This compound acts as a potent antagonist of CD88, inhibiting the binding and activation of the receptor by the complement protein C5a . At higher concentrations, this compound can cause degranulation in certain types of mast cells, acting as an agonist for MrgX2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the complement system , specifically the C5a-C5aR1 axis . The complement system can be activated following infection or injury, leading to the production of potent pro-inflammatory peptides, including C5a . This compound inhibits the activation of this pathway by blocking the interaction between C5a and its receptor, C5aR1 . This results in a decrease in inflammation and other downstream effects of complement activation .

Pharmacokinetics

This compound has an oral bioavailability of approximately 5% . This compound is long-acting in vivo, behaving as a pseudo-irreversible antagonist . Once daily oral dosing of this compound is effective in a variety of rat models of disease despite low circulating levels .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in inflammation and fibrosis in disease models . By inhibiting the C5a-C5aR1 axis, this compound reduces hepatic steatosis, inflammation, and fibrosis in nonalcoholic steatohepatitis (NASH) mice . This compound has also been shown to have anti-inflammatory, anticancer, and antiatherosclerotic effects .

Action Environment

The action of this compound can be influenced by environmental factors, including the presence of inflammation and the specific cell types present . For example, this compound’s ability to cause mast cell degranulation depends on the expression of MrgX2 in these cells . Additionally, the effectiveness of this compound can be influenced by the degree of complement activation, which can vary depending on the presence of infection or injury .

Propriétés

IUPAC Name

(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H65N11O7/c1-29(59)53-37(25-30-13-4-2-5-14-30)42(61)55-36-20-11-22-50-41(60)35(19-10-23-51-47(48)49)54-44(63)39(27-32-28-52-34-18-9-8-17-33(32)34)56-43(62)38(26-31-15-6-3-7-16-31)57-45(64)40-21-12-24-58(40)46(36)65/h2,4-5,8-9,13-14,17-18,28,31,35-40,52H,3,6-7,10-12,15-16,19-27H2,1H3,(H,50,60)(H,53,59)(H,54,63)(H,55,61)(H,56,62)(H,57,64)(H4,48,49,51)/t35-,36-,37-,38+,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKBGCTZYPOSQM-HPSWDUTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CCCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H]3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H65N11O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide
Reactant of Route 2
(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide
Reactant of Route 3
(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide
Reactant of Route 4
(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide
Reactant of Route 5
(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide

Q & A

Q1: How does PMX53 interact with its target, C5aR1?

A1: PMX53 acts as a non-competitive antagonist of C5aR1, meaning it binds to the receptor at a site distinct from the C5a binding site. This interaction prevents C5a, a potent anaphylatoxin, from binding to and activating C5aR1. []

Q2: What are the downstream effects of PMX53 binding to C5aR1?

A2: By blocking C5aR1 activation, PMX53 inhibits the downstream signaling cascade triggered by C5a. This includes the inhibition of:

  • Neutrophil mobilization and activation: PMX53 reduces the recruitment of neutrophils to sites of inflammation, thus attenuating the inflammatory response. [, , , , ]
  • Pro-inflammatory cytokine production: PMX53 suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play critical roles in amplifying inflammation. [, , , , , , ]
  • Vascular permeability and edema: By reducing neutrophil infiltration and inflammatory mediator release, PMX53 can attenuate vascular leakage and tissue edema associated with inflammation. [, , ]

Q3: What is the molecular formula and weight of PMX53?

A3: The molecular formula of PMX53 is C40H57N11O8. Its molecular weight is 823.95 g/mol.

Q4: Is there any spectroscopic data available for PMX53?

A4: While specific spectroscopic data for PMX53 was not provided in the reviewed literature, its cyclic hexapeptide structure suggests it can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Q5: What is the bioavailability of PMX53 after oral administration?

A5: PMX53 exhibits relatively poor oral bioavailability, estimated at approximately 5%. []

Q6: Which route of administration provides the best absorption for PMX53?

A6: Studies in rats indicate that PMX53 exhibits significantly increased absorption and bioavailability from the colon and rectum compared with oral administration. []

Q7: What is the primary route of elimination for PMX53?

A7: Urinary excretion is the major route of elimination for PMX53. Approximately 50% of intravenously administered PMX53 is excreted unchanged in urine within the first 12 hours. []

Q8: Does repeated administration of PMX53 lead to drug accumulation?

A8: Repeated daily oral or subcutaneous administration of PMX205, a close analog of PMX53, demonstrated no accumulation of the drug in blood, brain, or spinal cord. []

Q9: In which in vitro models has PMX53 demonstrated efficacy?

A9: PMX53 has shown efficacy in various in vitro models, including:

  • C5a-induced neutrophil activation: PMX53 effectively blocks C5a-mediated neutrophil chemotaxis, oxidative burst, and degranulation in vitro. [, , ]
  • C5a-induced cytokine production: PMX53 suppresses the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with C5a. [, , ]
  • Endothelial cell dysfunction: PMX53 attenuates C5a-mediated endothelial dysfunction, suggesting a protective role in vascular health. [, ]

Q10: What are some of the animal models where PMX53 has shown therapeutic potential?

A10: PMX53 has demonstrated promising results in various animal models, including:

  • Rheumatoid arthritis: PMX53 reduced joint inflammation and cartilage damage in rodent models of rheumatoid arthritis. [, ]
  • Inflammatory bowel disease: PMX53 attenuated disease severity and improved clinical outcomes in a rat model of colitis. [, ]
  • Atherosclerosis: PMX53 treatment reduced lesion size and lipid content in a mouse model of atherosclerosis. []
  • Alzheimer’s disease: PMX53 decreased amyloid pathology and improved cognitive function in mouse models of Alzheimer’s disease. [, ]
  • Stroke: PMX53 reduced infarct volume and improved neurological outcomes in a mouse model of stroke. []
  • Urinary tract infection: PMX53 attenuated renal tissue injury and bacterial load in a mouse model of ascending urinary tract infection. []
  • Periodontitis: PMX53, when loaded into gelatin nanoparticles, prevented alveolar bone loss in a miniature swine model of periodontitis. []

Q11: Have any specific drug delivery strategies been investigated for PMX53?

A11: Yes, researchers have explored the use of gelatin nanoparticles as a delivery system for PMX53 in the treatment of periodontitis. [] This approach aims to improve drug targeting to the periodontal tissues and enhance therapeutic efficacy.

Q12: What is the impact of structural modifications on the activity of PMX53?

A12: Studies have shown that even minor modifications to the structure of PMX53 can significantly impact its activity and potency. [, , ] For example, replacement of the Trp with Ala and Arg with D-Arg in PMX53 abolished its ability to inhibit C5a-induced calcium mobilization and degranulation. []

Q13: What are the implications of the findings on C5adesArg and its interaction with C5aR1?

A13: Research using a label-free cellular assay revealed that C5adesArg, the desarginated form of C5a, can activate C5aR1 at physiological concentrations, contrary to previous assumptions. [, ] This finding suggests that C5adesArg might play a more significant role in inflammation than previously recognized. Additionally, the study identified differences in the G protein signaling pathways activated by C5a and C5adesArg, highlighting potential areas for further investigation. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.